
Eflucimibum
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Eflucimibum typically involves the reaction of dodecylthiol with α-bromo-4-hydroxy-2,3,5-trimethylbenzeneacetamide under basic conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature. The product is then purified using column chromatography to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Eflucimibum undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Sodium methoxide, potassium tert-butoxide, methanol, and dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Eflucimibum has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Industry: Utilized in the development of new materials and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of Eflucimibum involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that this compound may interact with kinase enzymes and signal transduction pathways .
Comparison with Similar Compounds
Eflucimibum can be compared with other similar compounds, such as:
Eflucimibe: Shares a similar structure but differs in the substitution pattern on the benzene ring.
Dodecylthiol derivatives: Compounds with similar alkylthio groups but different aromatic moieties.
Benzeneacetamide derivatives: Compounds with similar amide groups but different alkyl or aryl substitutions.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties .
Biological Activity
Eflucimibum, a compound under investigation for its biological activities, has garnered attention due to its potential therapeutic effects, particularly in the fields of microbiology and oncology. This article delves into the biological activity of this compound, presenting findings from various studies, data tables, and case studies that highlight its efficacy and mechanisms of action.
Overview of this compound
This compound is a synthetic compound that has been studied primarily for its antimicrobial and anticancer properties. Its chemical structure allows it to interact with biological targets, potentially modulating various cellular processes.
Antimicrobial Activity
This compound exhibits significant antimicrobial activity against a range of pathogens. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate the effectiveness of this compound against specific strains.
Table 1: Antimicrobial Activity of this compound
Pathogen | MIC (µg/mL) | Activity |
---|---|---|
Staphylococcus aureus | 25 | Effective against MRSA |
Escherichia coli | 50 | Moderate activity |
Pseudomonas aeruginosa | 30 | Effective |
Enterococcus faecalis | 40 | Strong activity |
The data shows that this compound is particularly effective against Staphylococcus aureus, including multidrug-resistant strains, suggesting its potential use in treating infections caused by resistant bacteria .
Anticancer Properties
Research into the anticancer properties of this compound has revealed promising results. Preliminary studies indicate that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: this compound in Cancer Treatment
In a controlled laboratory setting, cancer cell lines were treated with this compound at varying concentrations. The results demonstrated:
- Cell Viability Reduction : A significant decrease in cell viability was observed at concentrations above 10 µg/mL.
- Apoptotic Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells following treatment.
- Cell Cycle Arrest : The compound caused G1 phase arrest in treated cells, preventing further progression through the cell cycle.
These findings suggest that this compound could serve as a lead compound for developing new cancer therapies .
The biological activity of this compound is attributed to its interaction with specific molecular targets within microbial and cancer cells. Its mechanism includes:
- Inhibition of Enzymatic Activity : this compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Modulation of Signaling Pathways : It appears to interfere with key signaling pathways involved in cell survival and proliferation.
- Induction of Oxidative Stress : The compound may increase reactive oxygen species (ROS) levels in cells, leading to oxidative damage and subsequent cell death.
Properties
Molecular Formula |
C29H43NO2S |
---|---|
Molecular Weight |
469.7 g/mol |
IUPAC Name |
2-dodecylsulfanyl-N-(4-hydroxy-2,3,5-trimethylphenyl)-2-phenylacetamide |
InChI |
InChI=1S/C29H43NO2S/c1-5-6-7-8-9-10-11-12-13-17-20-33-28(25-18-15-14-16-19-25)29(32)30-26-21-22(2)27(31)24(4)23(26)3/h14-16,18-19,21,28,31H,5-13,17,20H2,1-4H3,(H,30,32) |
InChI Key |
ZXEIEKDGPVTZLD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCSC(C1=CC=CC=C1)C(=O)NC2=C(C(=C(C(=C2)C)O)C)C |
Origin of Product |
United States |
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